
2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a hydroxyphenyl group, and a methoxyphenyl group attached to a prop-2-enamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 4-methoxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction with malononitrile in the presence of a base, such as piperidine, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:
Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and cyclization reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups present in the molecule.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced derivatives.
Substitution: Various substituted derivatives with different functional groups.
科学研究应用
2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.
DNA Interaction: It can interact with DNA, affecting gene expression and cellular functions.
相似化合物的比较
2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide can be compared with other similar compounds, such as:
2-cyano-N-(4-hydroxyphenyl)-3-phenylprop-2-enamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-cyano-N-(4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide: The positions of the hydroxy and methoxy groups are swapped, potentially leading to different properties.
2-cyano-N-(4-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-enamide: Contains a chloro group instead of a methoxy group, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-8-2-12(3-9-16)10-13(11-18)17(21)19-14-4-6-15(20)7-5-14/h2-10,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSVYHGMBYPHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386570 |
Source


|
| Record name | AGN-PC-0JXBGC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357315-80-1 |
Source


|
| Record name | AGN-PC-0JXBGC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14238020.png)

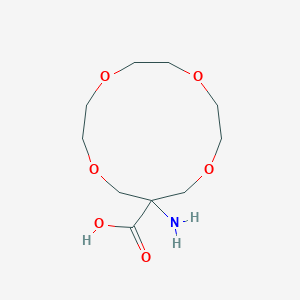
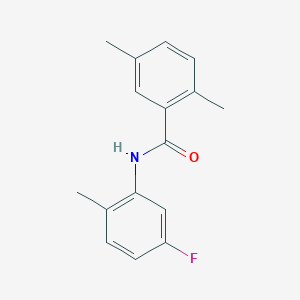
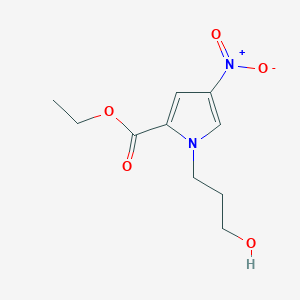

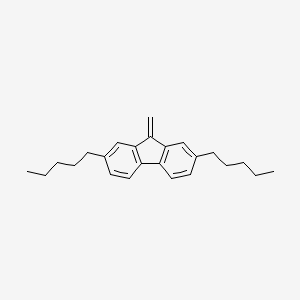

![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)
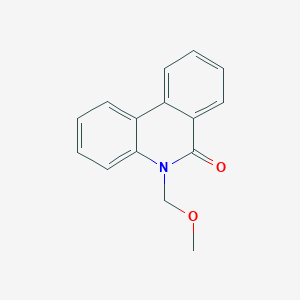

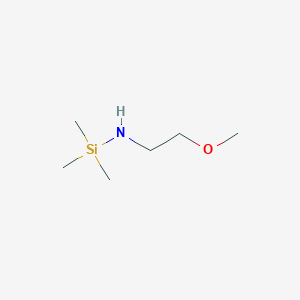
![4-[(Diphenylmethylidene)amino]-N-phenylaniline](/img/structure/B14238109.png)
